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Compound of Interest

Compound Name: Transilin

Cat. No.: B1257047

For Researchers, Scientists, and Drug Development
Professionals

This document provides a detailed protocol for the expression and purification of recombinant
human Translin protein from Escherichia coli. Translin is a DNA and RNA binding protein
implicated in chromosomal translocations, DNA repair, and mRNA trafficking, making it a crucial
target for research in oncology and neurobiology.[1][2][3] The following protocol describes a
widely used method employing a hexahistidine (His-tag) affinity purification strategy, which is
known for its efficiency and high yield of pure protein.[1][4]

Data Presentation

Table 1: Summary of Quantitative Data for Recombinant Human Translin Purification

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1257047?utm_src=pdf-interest
https://www.researchgate.net/figure/Over-expression-and-purification-of-translin-variant-proteins-a-WT-and-variant-Translin_fig3_363522520
https://www.abeomics.com/recombinant-human-translin
https://www.abbiotec.com/printpdf/58430?language=en-NL
https://www.researchgate.net/figure/Over-expression-and-purification-of-translin-variant-proteins-a-WT-and-variant-Translin_fig3_363522520
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/roche-ninta-protocol.pdf.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e e . . Molecular
Purification  Expression . Typical
Purity ] Mass (SDS- Source
Step System Yield
PAGE)

130 mg per

Ni-NTA 9P
o 1L of culture
Affinity )
E. coli >95% (example for ~26-27 kDa [11[4115]

Chromatogra )

a His-tagged
phy :

protein)
Ni-NTA _

o 1 mg/ml (final
Affinity ) )
E. coli >90% concentration  26.1 kDa [2][6]

Chromatogra

)
phy
Gel Filtration ] ) N 236 kDa

o E. coli High Not specified [718]

(Post-Affinity) (Octamer)

Note: Yields can vary significantly based on expression levels, culture volume, and optimization
of the purification process.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged
Human Translin from E. coli

This protocol is optimized for the expression of N-terminally His-tagged human Translin in E.
coli and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC).[4]

1. Transformation and Expression

1.1. Transformation: Transform a suitable E. coli expression strain, such as BL21(DES3), with an
expression vector containing the human Translin gene fused to a His-tag (e.g., pET vector
series).[9][10] Plate the transformed cells on LB agar plates containing the appropriate
antibiotic for selection and incubate overnight at 37°C.

1.2. Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective
antibiotic. Grow overnight at 37°C with shaking at 200 rpm.
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1.3. Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at
37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

1.4. Induction: Induce protein expression by adding Isopropyl 3-D-1-thiogalactopyranoside
(IPTG) to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue
to grow the culture for another 16-18 hours to enhance protein solubility.[11]

1.5. Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at
4°C.[12] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

2. Cell Lysis

2.1. Resuspension: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-
HCI pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 10% glycerol).

2.2. Lysis: Lyse the cells by sonication on ice. Perform 6-8 cycles of 30-second bursts with 30-
second cooling intervals. Alternatively, use a French press or chemical lysis with lysozyme.

2.3. Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell debris.
[9] Collect the supernatant, which contains the soluble His-tagged Translin protein. Filter the
supernatant through a 0.45 pum filter.[9]

3. Affinity Purification (IMAC)

3.1. Column Preparation: Equilibrate a Ni-NTA agarose column (pre-packed or self-packed)
with 5-10 column volumes of Lysis Buffer.[4]

3.2. Binding: Load the clarified lysate onto the equilibrated Ni-NTA column at a slow flow rate
(e.g., 1 mL/min).[9]

3.3. Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCI
pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 1 mM DTT, 10% glycerol) to remove non-
specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

3.4. Elution: Elute the bound Translin protein with 5-10 column volumes of Elution Buffer (50
mM Tris-HCI pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM DTT, 10% glycerol).[9][13]
Collect fractions of 1 mL.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC124325/
https://www.youtube.com/watch?v=YJr_Xtji5NE
https://pmc.ncbi.nlm.nih.gov/articles/PMC2901993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2901993/
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/roche-ninta-protocol.pdf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2901993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2901993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3834833/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

4. Protein Analysis and Storage

4.1. Purity Assessment: Analyze the collected fractions for the presence and purity of Translin
by SDS-PAGE.[1] The expected molecular weight of His-tagged human Translin is
approximately 26-27 kDa.[1] Pool the fractions containing the purified protein.

4.2. Buffer Exchange (Optional but Recommended): If necessary, remove the imidazole and
exchange the buffer to a suitable storage buffer using dialysis or a desalting column (e.g.,
Sephadex G-25).[14] A typical storage buffer is 20 mM Tris-HCI pH 8.0, 100 mM NaCl, 1 mM
DTT, and 10% glycerol.[2][6]

4.3. Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if
needed. Determine the final protein concentration using a Bradford assay or by measuring
absorbance at 280 nm. Store the purified protein at 4°C for short-term use (2-4 weeks) or at
-80°C for long-term storage.[2] For long-term storage, adding a carrier protein like 0.1% BSA
can be beneficial.[2]

Protocol 2: Further Purification by Size-Exclusion
Chromatography (SEC)

For applications requiring the separation of oligomeric states or removal of minor contaminants
and aggregates, an additional SEC step is recommended.[15][16]

2.1. Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex
200) with the final storage buffer (e.g., 20 mM Tris-HCI pH 8.0, 150 mM NaCl, 1 mM DTT).[7][8]

2.2. Sample Loading: Load the concentrated, affinity-purified Translin onto the column. The
sample volume should not exceed 2-5% of the total column volume for optimal resolution.[17]

2.3. Separation: Run the chromatography at a constant flow rate appropriate for the column.
Collect fractions and monitor the protein elution profile by absorbance at 280 nm.

2.4. Analysis: Analyze the fractions by SDS-PAGE to identify those containing pure Translin.
Translin is known to form an octamer, which will elute at a volume corresponding to a higher
molecular weight (~236 kDa).[7][8] Pool the relevant fractions.
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Caption: Workflow for recombinant human Translin protein purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. researchgate.net [researchgate.net]
. abeomics.com [abeomics.com]
. abbiotec.com [abbiotec.com]

. med.upenn.edu [med.upenn.edu]

°
a1 iy w N =

. Expression of a synthetic gene encoding human transthyretin in Escherichia coli - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. Recombinant Human Translin/TSN Protein (A60956) [antibodies.com]

» 7. ldentification of Nucleic Acid Binding Sites on Translin-Associated Factor X (TRAX)
Protein - PMC [pmc.ncbi.nlm.nih.gov]

8. Identification of Nucleic Acid Binding Sites on Translin-Associated Factor X (TRAX)
Protein | PLOS One [journals.plos.org]

¢ 9. Analysis of Nucleic acid Binding by a Recombinant Translin-Trax Complex1 - PMC
[pmc.ncbi.nlm.nih.gov]

e 10. sinobiological.com [sinobiological.com]

e 11. Employing Escherichia coli to functionally express, purify, and characterize a human
transporter - PMC [pmc.ncbi.nim.nih.gov]

e 12. youtube.com [youtube.com]

» 13. Conformational transitions in human translin enable nucleic acid binding - PMC
[pmc.ncbi.nlm.nih.gov]

e 14. sjsu.edu [sjsu.edu]

e 15. Size Exclusion Chromatography — Protein Expression and Purification Core Facility
[embl.org]

¢ 16. goldbio.com [goldbio.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1257047?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Over-expression-and-purification-of-translin-variant-proteins-a-WT-and-variant-Translin_fig3_363522520
https://www.abeomics.com/recombinant-human-translin
https://www.abbiotec.com/printpdf/58430?language=en-NL
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/roche-ninta-protocol.pdf.pdf
https://pubmed.ncbi.nlm.nih.gov/12821321/
https://pubmed.ncbi.nlm.nih.gov/12821321/
https://www.antibodies.com/catalog/proteins-and-peptides/recombinant-human-translin-tsn-protein-a60956
https://pmc.ncbi.nlm.nih.gov/articles/PMC3299731/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3299731/
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0033035
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0033035
https://pmc.ncbi.nlm.nih.gov/articles/PMC2901993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2901993/
https://www.sinobiological.com/resource/protein-review/ecoli-protein-expression-system
https://pmc.ncbi.nlm.nih.gov/articles/PMC124325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC124325/
https://www.youtube.com/watch?v=YJr_Xtji5NE
https://pmc.ncbi.nlm.nih.gov/articles/PMC3834833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3834833/
https://www.sjsu.edu/biology/docs/protein-lab/docs/Protein_Purification.pdf
https://www.embl.org/groups/protein-expression-purification/services/protein-purification/size-exclusion-chromatography/
https://www.embl.org/groups/protein-expression-purification/services/protein-purification/size-exclusion-chromatography/
https://www.goldbio.com/blogs/articles/an-overview-of-size-exclusion-chromatography-for-protein-purification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 17. youtube.com [youtube.com]
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Human Translin Protein Purification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1257047#protocol-for-recombinant-human-translin-
protein-purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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